

PROTAC ER Degrader-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC ER Degrader-10

Cat. No.: B15541776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC ER Degrader-10, also identified as compound 160a, is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ERα). By hijacking the cellular ubiquitin-proteasome system, this heterobifunctional molecule presents a promising therapeutic strategy for ERα-positive breast cancers. This document provides a comprehensive technical overview of PROTAC ER Degrader-10, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Core Concepts and Mechanism of Action

PROTAC ER Degrader-10 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. In the case of **PROTAC ER Degrader-10**, the E3 ligase recruited is Cereblon (CRBN).

The mechanism of action involves the formation of a ternary complex between ER α , **PROTAC ER Degrader-10**, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to ER α . The resulting polyubiquitinated ER α is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total ER α levels within the cell. This event-driven, catalytic process allows a single molecule of **PROTAC ER Degrader-10** to induce the degradation of multiple ER α proteins.



Chemical Structure

PROTAC ER Degrader-10 is identified by the CAS Number: 2421260-43-5. Its molecular formula is C44H45N5O6, with a molecular weight of 739.86 g/mol . The structure can be conceptually divided into three key moieties as illustrated below.

PROTAC ER Degrader-10 Structure Breakdown

Figure 1. Chemical structure of **PROTAC ER Degrader-10**, highlighting the ER α ligand, the linker, and the Cereblon (CRBN) E3 ligase ligand.

Quantitative Biological Data

The in vitro efficacy of **PROTAC ER Degrader-10** has been characterized by its ability to induce the degradation of ERα in various breast cancer cell lines. The key metrics for evaluating PROTAC efficacy are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	Reference
MCF-7	ER-positive Breast Cancer	0.37	>90	[1]
T-47D	ER-positive Breast Cancer	1.1	>90	[1]
CAMA-1	ER-positive Breast Cancer	1.1	>90	[1]

Table 1: In Vitro Degradation Efficacy of PROTAC ER Degrader-10

Experimental Protocols Cell Culture

MCF-7, T-47D, and CAMA-1 breast cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.



Western Blotting for ERa Degradation

- Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the
 cells with varying concentrations of PROTAC ER Degrader-10 (e.g., 0.1 nM to 1000 nM) or
 vehicle control (DMSO) for a specified duration (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 μg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) and a loading control (e.g., mouse antiβ-actin or GAPDH) overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
 Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- Data Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of PROTAC ER Degrader-10 for 72 hours.

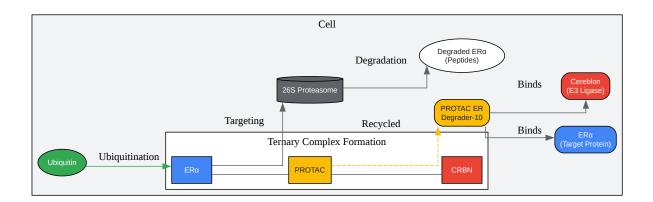


- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

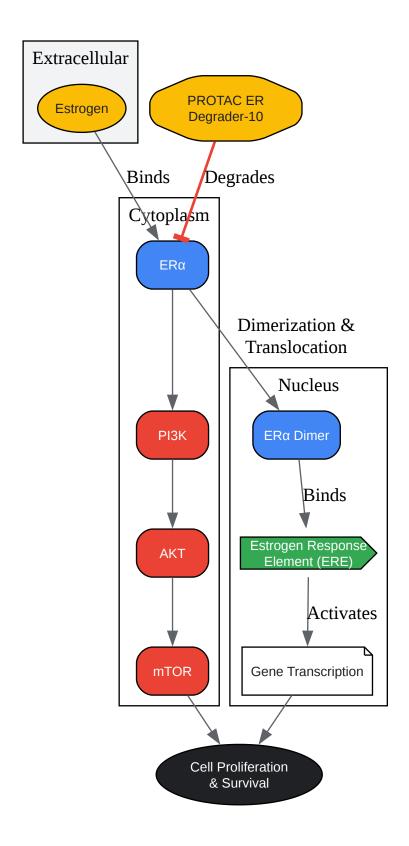
Signaling Pathways and Experimental Workflows PROTAC ER Degrader-10 Mechanism of Action

The following diagram illustrates the workflow of ER α degradation induced by **PROTAC ER Degrader-10**.

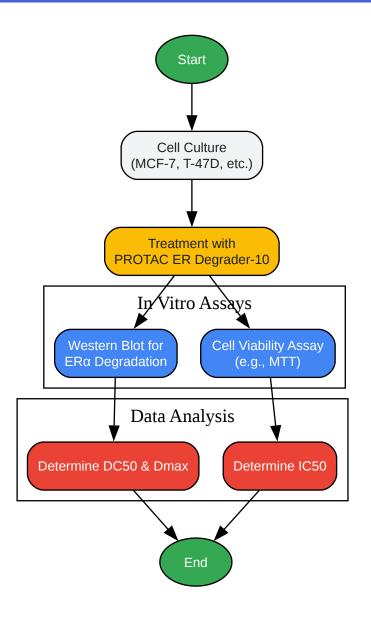












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PROTAC ER Degrader-10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15541776#what-is-protac-er-degrader-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com